molecular formula C15H22O6 B14699716 Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate CAS No. 14533-70-1

Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate

Cat. No.: B14699716
CAS No.: 14533-70-1
M. Wt: 298.33 g/mol
InChI Key: CIRCNIFATDOFLQ-UHFFFAOYSA-N
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Description

Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C14H18O6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of oxirane (epoxy) groups, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate typically involves the reaction of 4-methylcyclohexane-1,2-dicarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate is unique due to the presence of the 4-methylcyclohexane moiety, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the properties of the materials derived from it .

Properties

CAS No.

14533-70-1

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) 4-methylcyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C15H22O6/c1-9-2-3-12(14(16)20-7-10-5-18-10)13(4-9)15(17)21-8-11-6-19-11/h9-13H,2-8H2,1H3

InChI Key

CIRCNIFATDOFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3

Origin of Product

United States

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